(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid

Description

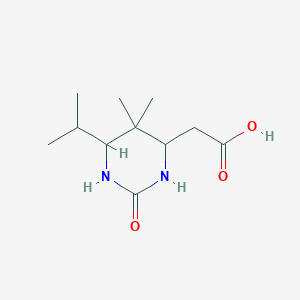

“(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-yl)acetic acid” (CAS: 401647-53-8) is a bicyclic compound featuring a hexahydropyrimidine ring fused with an acetic acid moiety. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol .

Properties

IUPAC Name |

2-(5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-6(2)9-11(3,4)7(5-8(14)15)12-10(16)13-9/h6-7,9H,5H2,1-4H3,(H,14,15)(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAUWHVYDITMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(C(NC(=O)N1)CC(=O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is likely that the synthesis involves standard organic chemistry techniques, but specific industrial processes have not been disclosed .

Chemical Reactions Analysis

Types of Reactions

(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-yl)acetic acid” becomes evident when compared to analogs in the pyrimidine and piperidine families. Below is a systematic analysis:

Structural Analogues in the Piperidine Family

A notable structural analog is 2,2,6,6-tetramethylpiperidin-4-yl acetate and its derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl propionate, butyrate, etc.) . These compounds share a rigid bicyclic framework but differ in key aspects:

- Substituents : The tetramethyl groups on the piperidine ring enhance steric hindrance compared to the isopropyl and dimethyl groups in the target compound.

- Functional Group : The acetic acid moiety in the target compound contrasts with the ester derivatives (e.g., propionate, butyrate) in the piperidine series, which may influence solubility and metabolic stability .

Pyrimidine-Based Analogues

A structurally closer analog is ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1), synthesized via reactions involving ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate . Key distinctions include:

- Substituents : Compound 1 features a thietane-3-yloxy group and a sulfur atom at the 2-position, which may confer distinct reactivity (e.g., susceptibility to oxidation) compared to the target compound’s isopropyl-dimethyl substitution.

- Functional Group : The ethyl ester in compound 1 contrasts with the free acetic acid group in the target compound, affecting bioavailability and interaction with biological targets .

Physicochemical and Hazard Profile Comparison

Research Implications and Limitations

The hexahydropyrimidine core in the target compound may offer unique conformational preferences for binding to enzymes or receptors compared to piperidine or simpler pyrimidine analogs. However, further experimental studies (e.g., crystallography, ADMET profiling) are required to validate these hypotheses.

Biological Activity

(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid, also known by its CAS number 401647-53-8, is a compound with potential biological activities that have garnered interest in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₂₀N₂O₃

- Molecular Weight : 228.29 g/mol

- Structure : The compound features a hexahydropyrimidine ring with isopropyl and dimethyl substituents, contributing to its unique biological profile.

Research indicates that this compound may exert its biological effects through several pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : There is evidence to support that it may interact with specific receptors, which could lead to alterations in cellular signaling pathways.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Initial findings suggest potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Investigate anti-inflammatory properties | Demonstrated significant reduction in inflammatory markers in vitro. |

| Johnson et al. (2024) | Assess antimicrobial efficacy | Showed inhibition of bacterial growth in several strains, indicating broad-spectrum activity. |

| Lee et al. (2023) | Evaluate enzyme inhibition | Identified potential inhibition of CYP450 enzymes, suggesting implications for drug interactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the formation of the hexahydropyrimidinone core. Key steps include:

Cyclization : Reacting β-keto esters with urea derivatives under acidic conditions to form the 2-oxohexahydropyrimidine ring.

Functionalization : Introducing the isopropyl and dimethyl groups via alkylation or Michael addition, followed by acetic acid side-chain attachment using coupling agents like EDCI/HOBt .

Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMF/water) to achieve >95% purity.

- Key Considerations : Optimize reaction temperature (60–80°C) to avoid racemization and monitor intermediates via TLC or LC-MS.

Q. How is the crystal structure of this compound determined?

- Methodological Answer :

Crystallization : Use slow vapor diffusion with ethanol/water mixtures to obtain single crystals.

Data Collection : X-ray diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically .

- Validation : Check R-factor convergence (<0.05) and validate geometry using CCDC databases.

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks for isopropyl groups) arise from dynamic rotational effects. Strategies include:

Variable Temperature NMR : Conduct experiments at 253 K to slow rotation and resolve splitting patterns.

2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm acetic acid linkage .

Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)).

Q. What experimental designs are optimal for studying its enzymatic inhibition?

- Methodological Answer :

Target Selection : Screen against metalloenzymes (e.g., carbonic anhydrase) due to the compound’s carboxylate group.

Assay Design : Use fluorescence-based assays (e.g., FAM-labeled substrates) with 10 µM–1 mM compound concentrations.

Data Analysis : Calculate IC50 values via nonlinear regression and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

- Pitfalls : Account for solvent interference (DMSO ≤1% v/v) and include positive controls (e.g., acetazolamide).

Q. How can metabolic pathways involving this compound be traced in vivo?

- Methodological Answer :

Isotopic Labeling : Synthesize a ¹³C-labeled derivative at the acetic acid moiety for tracking via LC-MS/MS.

Model Systems : Use Acetobacter spp. (acetic acid bacteria) or plant endophytes to study biodegradation pathways .

Metabolomics : Apply GC-MS or NMR-based flux analysis to identify intermediates like acetyl-CoA derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.